molecular formula C6H14ClN B13579138 rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanaminehydrochloride

rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanaminehydrochloride

Katalognummer: B13579138
Molekulargewicht: 135.63 g/mol
InChI-Schlüssel: QRDNANSQMSXQGL-TYSVMGFPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production methods for rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanamine hydrochloride involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological systems and potential therapeutic effects.

    Medicine: Investigated for its potential use in developing new drugs.

    Industry: Utilized in the production of various chemical products.

Wirkmechanismus

The mechanism of action of rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanamine hydrochloride include:

Uniqueness

What sets rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanamine hydrochloride apart is its specific cyclopropyl ring structure with two methyl groups and a methanamine group. This unique configuration provides distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C6H14ClN

Molekulargewicht

135.63 g/mol

IUPAC-Name

[(2R,3R)-2,3-dimethylcyclopropyl]methanamine;hydrochloride

InChI

InChI=1S/C6H13N.ClH/c1-4-5(2)6(4)3-7;/h4-6H,3,7H2,1-2H3;1H/t4-,5-;/m1./s1

InChI-Schlüssel

QRDNANSQMSXQGL-TYSVMGFPSA-N

Isomerische SMILES

C[C@@H]1[C@H](C1CN)C.Cl

Kanonische SMILES

CC1C(C1CN)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.